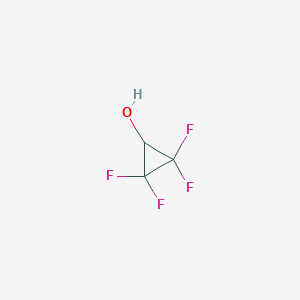![molecular formula C8H14O B2552607 {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol CAS No. 1502312-69-7](/img/structure/B2552607.png)
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol is a chemical compound with the molecular formula C8H14O. It is a bicyclic alcohol, characterized by a bicyclo[3.1.0]hexane ring system with a methyl group and a methanol group attached to it. This compound is of interest in various fields of scientific research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable bicyclic ketone with a reducing agent to form the corresponding alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium aluminum hydride (LiAlH4) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane-3-methanol: Similar structure but without the methyl group.
Cyclohexanol: A simpler cyclic alcohol with a single ring structure.
Menthol: A bicyclic alcohol with a different ring system and functional groups.
Uniqueness
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol is unique due to its specific bicyclic structure and the presence of both a methyl and a methanol group. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3-methyl-3-bicyclo[3.1.0]hexanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(5-9)3-6-2-7(6)4-8/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWSXPYOJYJETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2552525.png)
![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)


![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)
![5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B2552532.png)


![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)



![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
